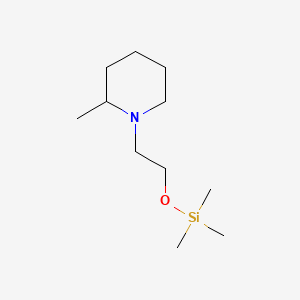
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is a complex organic compound characterized by the presence of multiple functional groups, including acetic acid, chlorophenyl, phosphinyl, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and 2-chloro-3-(3-nitrophenyl)-2-propenal. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the phosphinyl and nitrophenyl groups.
Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is unique due to the presence of the phosphinyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
135689-18-8 |
|---|---|
Fórmula molecular |
C23H17Cl3N3O4P |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(Z)-2-chloro-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H17Cl3N3O4P/c24-17-4-8-21(9-5-17)34(33,22-10-6-18(25)7-11-22)15-23(30)28-27-14-19(26)12-16-2-1-3-20(13-16)29(31)32/h1-14H,15H2,(H,28,30)/b19-12-,27-14+ |
Clave InChI |
RCMPGLYNSBHECS-UJIBODLCSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)\Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


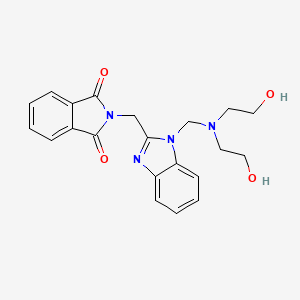

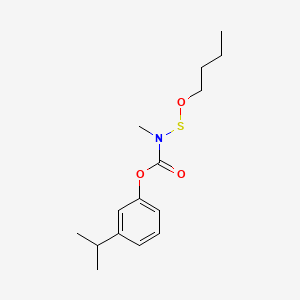

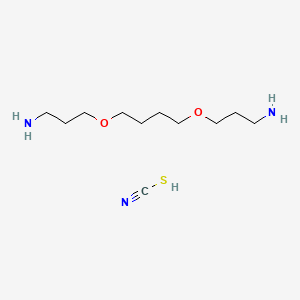
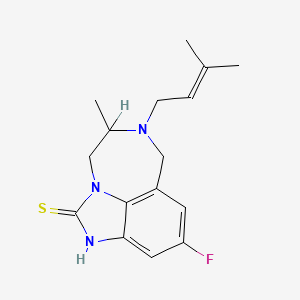
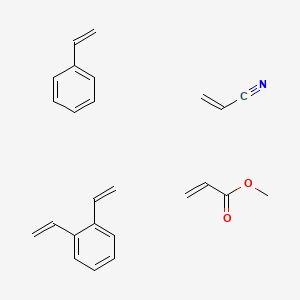

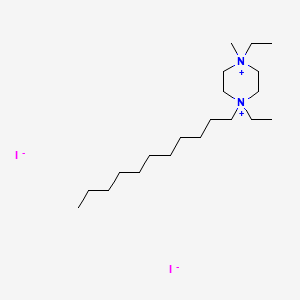
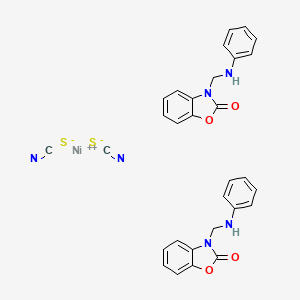
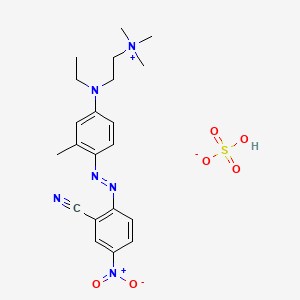

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
